6-Chlorochroman-4-one

P2Y6 receptor antagonist purinergic signaling inflammation

6-Chlorochroman-4-one (37674-72-9) is a privileged, 6-position chlorinated chroman-4-one scaffold essential for SAR-driven drug discovery. It is validated for enhanced potency in P2Y6R antagonism (1-2 μM) and superior SIRT2 inhibition vs. fluoro/unsubstituted analogues. Ideal for synthesizing enantiopure (S)-6-chlorochroman-4-ol. Choose for target-specific optimization in inflammation, oncology, and neurodegeneration programs. Not interchangeable with other halogenated variants.

Molecular Formula C9H7ClO2
Molecular Weight 182.6 g/mol
CAS No. 37674-72-9
Cat. No. B184904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chlorochroman-4-one
CAS37674-72-9
Molecular FormulaC9H7ClO2
Molecular Weight182.6 g/mol
Structural Identifiers
SMILESC1COC2=C(C1=O)C=C(C=C2)Cl
InChIInChI=1S/C9H7ClO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2
InChIKeyLLTDYHFVIVSQPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chlorochroman-4-one CAS 37674-72-9: Chlorinated Chroman-4-one Building Block for Pharmaceutical Synthesis and Biological Research Procurement


6-Chlorochroman-4-one (CAS 37674-72-9, molecular formula C9H7ClO2, molecular weight 182.60 g/mol) is a chlorinated derivative of the chroman-4-one scaffold featuring a chlorine substituent specifically at the 6-position of the fused benzene-dihydropyran ring system [1]. This heterobicyclic compound is a privileged structure in medicinal chemistry and drug discovery, serving as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals . The chroman-4-one scaffold exhibits diverse biological activities including anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory properties, making 6-substituted variants valuable building blocks for structure-activity relationship studies and lead optimization programs [2].

6-Chlorochroman-4-one Procurement: Why Halogen Position and Identity Dictate Biological Outcome and Cannot Be Substituted


The chroman-4-one scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to both the position and identity of halogen substituents, rendering in-class compounds non-interchangeable for scientific applications. Halogen substitution at different positions (5-, 6-, 7-, or 8-) yields markedly different biological activity profiles, with the 6-position specifically conferring enhanced potency in multiple receptor systems compared to alternative substitution sites [1]. Furthermore, the identity of the halogen at the 6-position (chloro vs. fluoro vs. bromo) produces distinct electronic and steric effects that differentially modulate target engagement and selectivity profiles . Procurement decisions must therefore be guided by application-specific SAR evidence rather than assumed class-level equivalence.

6-Chlorochroman-4-one Quantitative Differentiation Evidence: Direct Comparator Data for Scientific Selection


P2Y6 Receptor Antagonist Potency: 6-Chloro Matches 6-Fluoro and Outperforms Alternative Halogen Positions

In a head-to-head SAR study of 2H-chromene derivatives as P2Y6 receptor (P2Y6R) antagonists, the 6-chloro analogue (compound 12) demonstrated enhanced potency compared to other halogen substitutions, matching the activity of the 6-fluoro analogue (compound 11) in the 1-2 μM range. Critically, halogen substitution at the 5-, 7-, or 8-positions reduced receptor affinity [1].

P2Y6 receptor antagonist purinergic signaling inflammation

SIRT2 Inhibition SAR: 6-Chloro Substituent Contributes to Superior Potency Versus Smaller or Less Electronegative Halogens

A systematic SAR study of chroman-4-one derivatives as SIRT2 inhibitors revealed that electron-withdrawing substituents at the 6- and 8-positions are favorable for activity, with the 6-chloro-containing compound 1a showing significant inhibition. Replacement of 6-chloro with 6-fluoro (smaller, more electronegative) in compound 1e resulted in considerably reduced activity, while substitution with larger methyl groups (1d) also decreased activity compared to chloro . The unsubstituted 2-pentylchroman-4-one (1b) lost all inhibitory activity, confirming substituent necessity.

SIRT2 inhibitor epigenetics neurodegeneration

Antimicrobial Activity: 6-Chlorochroman-4-one Demonstrates Broad-Spectrum Antibacterial Including Anti-MRSA Activity

6-Chlorochroman-4-one exhibits high activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and inhibits bacterial growth in animal models via protein synthesis inhibition . While direct quantitative comparator data against other halogenated chroman-4-ones in the same assay system is not available in the current evidence base, studies on related 6-halogenated flavone derivatives demonstrate that the presence and position of halogen substitution critically modulates antimicrobial spectrum and potency [1].

antimicrobial antibacterial MRSA Gram-positive Gram-negative

Commercial Purity Benchmarking: ≥99% HPLC Purity Available from Multiple Suppliers

6-Chlorochroman-4-one is commercially available at ≥99% purity as determined by HPLC , with alternative suppliers offering ≥98.0% purity by GC and standard 95-97% grades . This represents a verifiable purity tier that supports demanding applications including pharmaceutical intermediate synthesis, analytical method development, and biological assay reproducibility.

purity specification quality control procurement HPLC

Asymmetric Bioreduction: 6-Chlorochroman-4-one as Precursor to Enantiopure (S)-6-chlorochroman-4-ol with >99% ee

6-Chlorochroman-4-one serves as the ketone substrate for whole-cell asymmetric bioreduction using Lactobacillus paracasei BD101 as biocatalyst, yielding (S)-6-chlorochroman-4-ol with enantiomeric excess (ee) >99% on a gram scale. This represents the first literature report of enantiopure synthesis of this chiral alcohol using a biocatalyst, with optical purity established as the highest value reported to date [1]. The fused cyclic structure of 6-chlorochroman-4-one has been noted as difficult for asymmetric reduction with biocatalysts, making this validated method particularly valuable [1].

chiral synthesis biocatalysis enantioselective reduction green chemistry

Synthetic Route Efficiency: 63% Yield from 3-(p-Chlorophenoxy)propanoic Acid Cyclization

A documented synthetic route to 6-chlorochroman-4-one proceeds via cyclization of 3-(p-chlorophenoxy)propanoic acid, achieving a yield of approximately 63% . Alternative routes include synthesis from 4-chlorophenol, though comparative yield data across all synthetic methods is not comprehensively quantified in the open literature. This established route provides procurement teams and process chemists with a baseline yield expectation for in-house synthesis or contract manufacturing evaluation.

organic synthesis cyclization yield optimization process chemistry

6-Chlorochroman-4-one Application Scenarios: Evidence-Backed Procurement Decisions for Research and Industrial Use


P2Y6 Receptor Antagonist Development Programs

Researchers developing competitive P2Y6 receptor antagonists for inflammation, cancer, or neurodegeneration applications should prioritize 6-chlorochroman-4-one as a scaffold due to demonstrated potency enhancement compared to 5-, 7-, or 8-halogen substitution alternatives [1]. The 6-chloro analogue (compound 12) achieves 1-2 μM potency in calcium mobilization assays, matching 6-fluoro performance while providing distinct LogP characteristics (2.41) [2] that may influence pharmacokinetic optimization strategies. This substitution pattern is validated for selective hP2Y6R antagonism over hP2Y1R, hP2Y2R, and hP2Y4R.

SIRT2-Selective Inhibitor Lead Optimization

For epigenetic drug discovery programs targeting SIRT2 in neurodegenerative disease models, 6-chlorochroman-4-one-derived compounds offer demonstrated activity advantages. SAR evidence confirms that 6-chloro substitution yields superior SIRT2 inhibition compared to 6-fluoro analogues (considerably less active) and unsubstituted variants (no activity) [1]. The electron-withdrawing capacity combined with favorable steric bulk of the chloro substituent represents an optimized balance for this target class, with 6,8-dichloro derivatives achieving IC50 values of 1.5 μM.

Antimicrobial Screening and Anti-MRSA Drug Discovery

Antimicrobial research programs seeking novel chemical matter against drug-resistant pathogens should consider 6-chlorochroman-4-one as a starting scaffold, with documented activity against both Gram-positive and Gram-negative bacteria including methicillin-resistant Staphylococcus aureus (MRSA) [1]. The compound's mechanism involving protein synthesis inhibition in animal models provides a defined pharmacological starting point for further optimization.

Chiral Pharmaceutical Intermediate Production via Green Biocatalysis

Process chemistry teams requiring enantiopure chiral secondary alcohols for pharmaceutical synthesis should evaluate 6-chlorochroman-4-one as a precursor for (S)-6-chlorochroman-4-ol production. Validated whole-cell Lactobacillus paracasei BD101 biotransformation achieves >99% enantiomeric excess on gram scale under environmentally friendly conditions [1]. This method represents the first literature report for this transformation and delivers the highest optical purity documented for this chiral alcohol, meeting industrial green production requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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